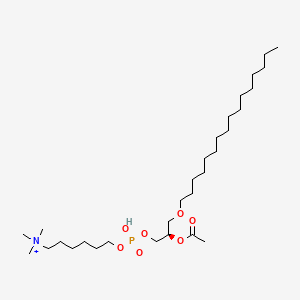
1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 can be synthesized through a series of chemical reactions involving the esterification of hexadecanol with acetic anhydride, followed by phosphorylation and subsequent reaction with trimethylamine. The industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .
Análisis De Reacciones Químicas
1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C21H42O4
- Molecular Weight : 358.6 g/mol
- InChI Key : QTEHGUUSIIWOOW-NRFANRHFSA-N
This compound features a unique structure that includes a hexadecyl chain and an acetyl group, which contributes to its biological activity.
Scientific Research Applications
1-O-Hexadecyl-2-acetyl-sn-glycero-3 has been studied for various applications:
Inflammation Research
- Mechanism of Action : As a potent mediator of inflammation, this compound interacts with the platelet-activating factor receptor (PAFR), influencing immune responses. It has been shown to enhance phagocytic activity in macrophages and modulate the production of superoxide anions in immune cells .
- Case Study : A study demonstrated that this compound significantly reduced inflammation in rat models by inhibiting leukocyte infiltration during cervical ripening processes .
Cancer Research
- Protective Effects : Research indicates that this compound can protect against cisplatin-induced cell death in melanoma cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
- Mechanistic Insights : The compound's ability to inhibit apoptosis in cancer cells highlights its role in cancer biology and therapy development.
Cardiovascular Studies
- Physiological Effects : Investigations into the cardiovascular impacts of this compound reveal its influence on sympathetic nervous system activity and blood pressure regulation. Studies on conscious rats have shown that it affects cardiovascular responses, indicating potential applications in cardiovascular health research .
Table of Applications
Biochemical Actions
The biochemical actions of this compound include:
- Acting as a potent agonist for PAFR, leading to various downstream effects on cell signaling pathways.
- Modulating the production of inflammatory mediators, contributing to its role in inflammatory diseases.
Mecanismo De Acción
1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 exerts its effects by interacting with the platelet-activating factor receptor. It can induce platelet aggregation and macrophage production through both calcium-dependent and independent pathways. The compound’s molecular targets include the platelet-activating factor receptor and associated signaling pathways .
Comparación Con Compuestos Similares
1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 is unique compared to other similar compounds due to its partial agonist activity at the platelet-activating factor receptor. Similar compounds include:
Platelet-activating factor (PAF): A potent phospholipid activator and mediator of many leukocyte functions.
Y-24180: A specific PAF receptor antagonist.
CV6209: Another PAF receptor antagonist with distinct structural properties
Propiedades
Fórmula molecular |
C30H63NO7P+ |
|---|---|
Peso molecular |
580.8 g/mol |
Nombre IUPAC |
6-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyhexyl-trimethylazanium |
InChI |
InChI=1S/C30H62NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-35-27-30(38-29(2)32)28-37-39(33,34)36-26-23-20-18-21-24-31(3,4)5/h30H,6-28H2,1-5H3/p+1/t30-/m1/s1 |
Clave InChI |
IJAODKNFSHBTDQ-SSEXGKCCSA-O |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCCCCC[N+](C)(C)C)OC(=O)C |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCCCCC[N+](C)(C)C)OC(=O)C |
Sinónimos |
1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine CAS 99103-16-9 hexanolamine PAF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















